2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol . This compound is known for its unique chemical structure, which includes a chloroacetamide group and a nitrophenyl group. It is often used in early discovery research due to its rare and unique properties .
Scientific Research Applications
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specific mode of action of This compound It’s known that compounds with similar structures can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that This compound might interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been shown to affect the benzenetriol pathway . This suggests that This compound might have similar effects on biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight (25866) and structure suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have shown anticancer activity against certain types of cancer cells . This suggests that This compound might have similar effects.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility and reactivity can be influenced by the pH and ionic strength of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature . The general reaction scheme is as follows:
- Dissolve 4-ethoxy-2-nitroaniline in toluene.
- Add sodium carbonate to the solution.
- Slowly add chloroacetyl chloride while maintaining the temperature at around 15°C.
- Stir the mixture for several hours at room temperature.
- Filter and dry the product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Reduction: 2-chloro-N-(4-ethoxy-2-aminophenyl)acetamide.
Hydrolysis: 4-ethoxy-2-nitroaniline and chloroacetic acid.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: Similar structure but with an additional nitro group, leading to different reactivity and applications.
2-chloro-N-(4-nitrophenyl)acetamide: Lacks the ethoxy group, resulting in different physical and chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMGOJVUYOLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.